molecular formula C20H17N5O2S B2652607 3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034534-18-2

3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2652607
CAS No.: 2034534-18-2
M. Wt: 391.45
InChI Key: YQGJUVDVAHGHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one” is a derivative of benzo[c][1,2,5]thiadiazole . Thiadiazole derivatives are known for their broad spectrum of pharmacological properties, including anticancer activities . They are able to cross cellular membranes due to their mesoionic nature .


Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . The specific molecular structure of “this compound” was not found in the available literature.

Scientific Research Applications

Synthesis and Anticancer Activity

Quinazolinone derivatives, including those with a thiadiazol substitution, have demonstrated significant biological activities such as antifungal, antibacterial, antiviral, antitubercular, and notably, anticancer properties. A study by Joseph et al. (2010) highlighted the synthesis of novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones, which were tested for their anticancer activity in vitro against HeLa (Human cervical cancer cell) cells. Some of these compounds showed promising anticancer activity, comparable to that of cisplatin, and were effective in preventing tumor growth in mice models, indicating their potential as therapeutic agents against cancer (Joseph et al., 2010).

Antimicrobial Activity

Further research into quinazolinone derivatives has also revealed their antimicrobial potential. Kavitha et al. (2010) synthesized novel 3-substituted amino 2-mercapto 5,6,7,8- tetrahydro -benzo (b) thieno-(2,3d)-pyrimidine-4-(3H)-ones, which exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal organisms. The study suggests the therapeutic potential of these compounds in treating microbial infections (Kavitha et al., 2010).

Antibacterial and Insecticidal Efficacy

Further investigations have expanded the applications of quinazolinone derivatives to include antibacterial and insecticidal activities. For instance, Foroumadi et al. (2005) synthesized N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones, which showed high activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. These findings underscore the versatility of quinazolinone derivatives in developing new antibacterial agents (Foroumadi et al., 2005).

Diuretic Agents

Additionally, quinazolinone derivatives have been evaluated for their potential as diuretic agents. Maarouf et al. (2004) synthesized a new series of quinazolin-4(3H)-one derivatives, finding that some compounds exhibited significant diuretic activity. This research opens up new avenues for the development of diuretic medications (Maarouf et al., 2004).

Properties

IUPAC Name

3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c26-19(13-7-8-17-18(10-13)23-28-22-17)24-9-3-4-14(11-24)25-12-21-16-6-2-1-5-15(16)20(25)27/h1-2,5-8,10,12,14H,3-4,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGJUVDVAHGHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=NSN=C3C=C2)N4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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